molecular formula C19H18N2OS2 B276096 9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one

9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one

Cat. No. B276096
M. Wt: 354.5 g/mol
InChI Key: HUABLNWRFDWJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic organic molecule that has a unique structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes, such as tyrosine kinase and topoisomerase.
Biochemical and Physiological Effects
Studies have shown that 9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one has a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one for lab experiments is its unique structure, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one. One direction is to further investigate the mechanism of action of this compound to better understand how it exerts its therapeutic effects. Another direction is to explore the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one can be achieved through a multistep process. The first step involves the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. The second step involves the reaction of ethyl 2-(2-aminophenyl)acetate with allyl mercaptan to form the intermediate compound, which is further reacted with sulfur to obtain the final product.

Scientific Research Applications

9-Allylsulfanyl-8-ethyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antiviral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Molecular Formula

C19H18N2OS2

Molecular Weight

354.5 g/mol

IUPAC Name

13-ethyl-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C19H18N2OS2/c1-3-11-23-19-20-17-15(18(22)21(19)4-2)14-10-9-12-7-5-6-8-13(12)16(14)24-17/h3,5-8H,1,4,9-11H2,2H3

InChI Key

HUABLNWRFDWJNV-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC4=CC=CC=C43

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC4=CC=CC=C43

solubility

53.2 [ug/mL]

Origin of Product

United States

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